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Compound of Interest

Compound Name: 5-methyl-4-nitroThiazole

Cat. No.: B15355471

For Immediate Release

This technical guide provides a summary of the expected spectroscopic data for the compound
5-methyl-4-nitrothiazole, a molecule of interest for researchers, scientists, and professionals
in drug development. Due to the limited availability of specific experimental data in publicly
accessible databases, this document outlines the anticipated spectral characteristics based on
the analysis of structurally similar compounds. It also presents standardized experimental
protocols for acquiring such data and a logical workflow for the spectroscopic analysis process.

Predicted Spectroscopic Data

While specific experimental spectra for 5-methyl-4-nitrothiazole are not readily available in
the public domain, the following tables summarize the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the
known spectral properties of related nitrothiazole and methylthiazole derivatives.

Table 1: Predicted *H NMR Spectral Data for 5-methyl-4-nitrothiazole
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Table 2: Predicted 3C NMR Spectral Data for 5-methyl-4-nitrothiazole

Chemical Shift (6) ppm Assignment

~150-155 C-2

~145-150 C-4 (carbon bearing the nitro group)
~130-135 C-5 (carbon bearing the methyl group)
~15-20 -CHs (methyl group carbon)

Solvent: CDCI3

Table 3: Predicted Key IR Absorption Bands for 5-methyl-4-nitrothiazole
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Weak-Medium C-H stretch (aromatic)
~2950-2850 Weak C-H stretch (aliphatic)
~1550-1500 Strong Asymmetric NOz2 stretch
~1350-1300 Strong Symmetric NOz2 stretch

C=N and C=C stretching

~1600-1450 Medium o _ .
vibrations of the thiazole ring

Table 4: Predicted Mass Spectrometry Fragmentation for 5-methyl-4-nitrothiazole

m/z Interpretation

[M]*+ Molecular ion peak
[M-NO2]* Loss of the nitro group
[M-CHs]* Loss of the methyl group

Further fragmentation of the thiazole ring

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to
obtain the spectroscopic data for 5-methyl-4-nitrothiazole.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 5-methyl-4-nitrothiazole would be dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5
mm NMR tube.

e IH NMR Spectroscopy: Proton NMR spectra would be recorded on a 400 MHz (or higher)
spectrometer. Data acquisition would involve a sufficient number of scans to achieve an
adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.
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e 13C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument,
typically operating at 100 MHz. A proton-decoupled pulse sequence would be used to
simplify the spectrum to single lines for each unique carbon atom. A larger number of scans
and a longer relaxation delay (2-5 seconds) would be necessary due to the lower natural
abundance and smaller gyromagnetic ratio of the 13C nucleus.

2. Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid 5-methyl-4-nitrothiazole would be placed
on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-
Transform Infrared (FTIR) spectrometer.

o Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal would be collected and automatically
subtracted from the sample spectrum. Typically, 16 to 32 scans would be co-added to
improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

o Sample Introduction: The sample would be introduced into the mass spectrometer via a
direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Electron Impact (El) ionization at 70 eV would be used to generate the molecular
ion and fragment ions.

e Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) using
a quadrupole or time-of-flight (TOF) mass analyzer. The resulting mass spectrum would
show the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the complete spectroscopic characterization of a
synthesized compound like 5-methyl-4-nitrothiazole is crucial for unambiguous structure
elucidation and purity assessment.
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Fig. 1. Experimental workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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